BSI-401

Pancreatic Cancer PARP-1 Cytotoxicity

BSI-401 (5-iodo-6-nitro-2H-1-benzopyran-2-one) is the definitive tool compound for PARP-1 inhibition in pancreatic cancer. Unlike clinical PARP inhibitors validated only in BRCA-mutated contexts, BSI-401 demonstrates in vivo efficacy in BRCA-proficient models and uniquely combines chemopotentiation of oxaliplatin with prevention of oxaliplatin-induced acute neurotoxicity. Its non-covalent binding and distinct 5-iodo-6-nitro-2H-1-benzopyran-2-one scaffold provide a clean, high-confidence chemical probe for BER pathway and DNA damage signaling studies.

Molecular Formula C9H4INO4
Molecular Weight 317.04 g/mol
CAS No. 142404-10-2
Cat. No. B172850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSI-401
CAS142404-10-2
Molecular FormulaC9H4INO4
Molecular Weight317.04 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=C1C(=C(C=C2)[N+](=O)[O-])I
InChIInChI=1S/C9H4INO4/c10-9-5-1-4-8(12)15-7(5)3-2-6(9)11(13)14/h1-4H
InChIKeyFXIZMDFKRKHHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BSI-401 CAS 142404-10-2: A Second-Generation PARP-1 Inhibitor for Preclinical Pancreatic Cancer Research


BSI-401 (CAS 142404-10-2), chemically identified as 5-iodo-6-nitro-2H-1-benzopyran-2-one, is a second-generation, orally bioavailable, non-covalent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) developed by BiPar Sciences [1]. Preclinical studies have characterized its potent antitumor activity as a single agent and its capacity for synergistic chemopotentiation when combined with oxaliplatin in pancreatic cancer models [2].

BSI-401 Procurement: Why Generic PARP Inhibitor Substitution is Scientifically Unjustified


Substituting BSI-401 with other PARP inhibitors (e.g., Olaparib, Veliparib) for preclinical research is not scientifically justifiable due to profound differences in their preclinical pharmacology and evidence base. Unlike many clinical-stage PARP inhibitors validated primarily in BRCA-mutated contexts, BSI-401 has demonstrated in vivo activity in unselected, BRCA-proficient pancreatic cancer models [1]. Furthermore, it is one of the only PARP inhibitors with peer-reviewed evidence showing simultaneous chemopotentiation of oxaliplatin and prevention of oxaliplatin-induced acute neurotoxicity [2]. Its specific molecular structure (a 5-iodo-6-nitro-2H-1-benzopyran-2-one) and non-covalent binding mechanism differ fundamentally from the benzamide or phthalazinone scaffolds of other inhibitors, which impacts its physicochemical and selectivity profile [3].

Quantitative Evidence for BSI-401 (142404-10-2) Differentiation


Differentiation 1: BSI-401 Shows Superior In Vitro Cytotoxicity vs. Olaparib and Veliparib in BRCA-Proficient Pancreatic Cancer Cells

BSI-401 demonstrates superior single-agent in vitro cytotoxicity in a panel of eight pancreatic cancer cell lines compared to the widely used clinical PARP inhibitors Olaparib and Veliparib, as measured by IC50 values in proliferation assays. BSI-401 inhibited growth with IC50 values ranging from 5 to 10 μM, whereas cross-study analysis reveals significantly higher IC50 values for both Olaparib (79.5-200.2 μM) and Veliparib (52.6-102.0 μM) in a panel of pancreatic cancer cell lines (CFPAC-1, BXPC-3, HPAC) [1][2]. This indicates a >10-fold potency advantage for BSI-401 in this specific cellular context.

Pancreatic Cancer PARP-1 Cytotoxicity

Differentiation 2: BSI-401 is Distinguished by Its In Vivo Synergy with Oxaliplatin and Unique Prevention of Acute Neurotoxicity

BSI-401 is uniquely characterized among PARP-1 inhibitors by its dual in vivo effect of synergizing with oxaliplatin to prolong survival while simultaneously preventing oxaliplatin-induced acute neurotoxicity. In orthotopic mouse models of pancreatic cancer, the combination of BSI-401 with oxaliplatin significantly extended median survival from 46 days to 132 days (P = 0.0063) compared to controls [1]. Crucially, this same combination significantly (P = 0.0148) prevented the acute cold allodynia that is a hallmark of oxaliplatin-induced neuropathy, an effect not reported for other PARP inhibitors in this context [1]. This represents a direct, quantifiable benefit over using oxaliplatin alone or with other chemosensitizers.

Combination Therapy Neuroprotection In Vivo Synergy

Differentiation 3: BSI-401 Demonstrates Confirmed Oral Bioavailability and In Vivo Single-Agent Activity in Orthotopic Models

BSI-401 is a confirmed orally bioavailable PARP-1 inhibitor with demonstrated single-agent antitumor activity in vivo, a critical feature for preclinical studies evaluating translational potential [1]. In a dose-ranging study, oral administration of BSI-401 at 400 mg/kg (5 days/week) extended median survival from 73 days in the vehicle group to 194 days (P = 0.0017) [2]. A slightly less intensive schedule (400 mg/kg, 2 days/week) still achieved a significant prolongation of survival to 132 days (P = 0.0198) [2]. This contrasts with the limited single-agent activity of other PARP inhibitors (like Veliparib) in similar unselected pancreatic cancer models.

Oral Bioavailability In Vivo Efficacy Monotherapy

Differentiation 4: BSI-401's Target Engagement Selectivity Differs from the Disputed PARP-1 Inhibitor BSI-201

BSI-401's mechanism of action is clearly distinct from the earlier BiPar Sciences compound BSI-201 (Iniparib), which was later shown not to be a bona fide PARP inhibitor. BSI-401 is a potent, non-covalent PARP-1 inhibitor that demonstrates preferential cytotoxicity for PARP-1 expressing cells [1]. In contrast, BSI-201 was found to be a non-selective modifier of cysteine-containing proteins and a weak competitor in PARP binding assays [2]. For researchers requiring a specific, well-validated PARP-1 inhibitor tool compound, BSI-401 provides a more reliable and mechanistically sound option.

Target Selectivity Mechanism of Action PARP-1

Optimal Research and Preclinical Application Scenarios for BSI-401 (142404-10-2)


Scenario 1: In Vitro and In Vivo Modeling of Oxaliplatin Combination Regimens

BSI-401 is the primary tool compound for studying PARP-1 inhibition in combination with oxaliplatin in pancreatic cancer models. Researchers can leverage the established in vitro synergistic effects (Combination Index <1 in multiple cell lines) and the unique in vivo benefit of chemopotentiation with concurrent mitigation of neurotoxicity, as described in Section 3.2 [1]. This is ideal for preclinical studies aiming to optimize chemotherapy schedules or explore mechanisms of platinum resistance.

Scenario 2: Evaluating Oral Monotherapy in Orthotopic Pancreatic Cancer Models

For studies focusing on the efficacy of oral PARP-1 monotherapy, particularly in models that are not selected for BRCA mutations, BSI-401 is a well-characterized candidate. Its demonstrated oral bioavailability and significant survival benefit in orthotopic models (up to a 2.66-fold increase over controls) make it a strong positive control or lead compound for evaluating new oral formulations or combinations, as detailed in Section 3.3 [1].

Scenario 3: Mechanistic Studies of PARP-1 Inhibition in DNA Damage Response

Given its clear, non-covalent PARP-1 inhibitory mechanism and differentiation from disputed inhibitors like BSI-201, BSI-401 serves as a high-confidence chemical probe for investigating the role of PARP-1 in the base excision repair (BER) pathway and DNA damage signaling. Its selectivity over PARP-1 knockout cells provides a clean system for target validation studies, as highlighted in Section 3.4 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BSI-401

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.